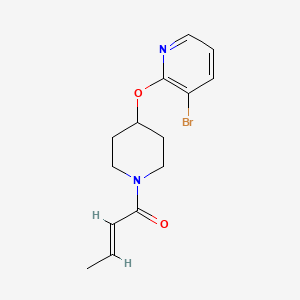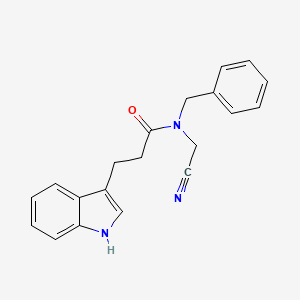
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole derivatives. It is also known as BNIP, and it has been extensively studied for its potential applications in scientific research. BNIP is a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which makes it a promising candidate for the treatment of various neurological disorders.
作用機序
BNIP exerts its pharmacological effects by inhibiting the activity of several enzymes, including MAO and AChE. MAO is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for the regulation of mood and behavior. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. AChE is responsible for the breakdown of acetylcholine, which is important for the regulation of muscle contraction and cognitive function. Inhibition of AChE can improve cognitive function and memory.
Biochemical and Physiological Effects:
BNIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and cognitive function. BNIP has also been shown to increase the levels of acetylcholine, which can improve cognitive function and memory. In addition, BNIP has been shown to have anti-inflammatory and anti-cancer properties, which can improve overall health and well-being.
実験室実験の利点と制限
The advantages of using BNIP in lab experiments include its potent pharmacological effects, its ease of synthesis, and its potential applications in scientific research. However, the limitations of using BNIP in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BNIP. One potential direction is the development of more potent and selective inhibitors of MAO and AChE. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of BNIP. Finally, the potential use of BNIP in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease warrants further investigation.
合成法
The synthesis of BNIP involves the reaction of N-benzyl-3-(1H-indol-3-yl)propanamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction yields BNIP as a white crystalline solid with a high purity level. The synthesis of BNIP is a straightforward and efficient process, making it an attractive target for chemical synthesis.
科学的研究の応用
BNIP has been extensively studied for its potential applications in scientific research. It has been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease. BNIP has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c21-12-13-23(15-16-6-2-1-3-7-16)20(24)11-10-17-14-22-19-9-5-4-8-18(17)19/h1-9,14,22H,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSGNPPJSIBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

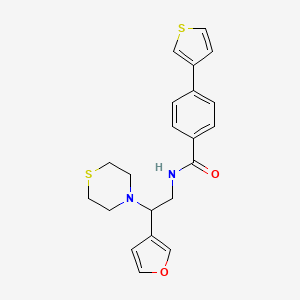
![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)
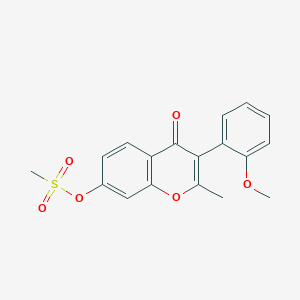
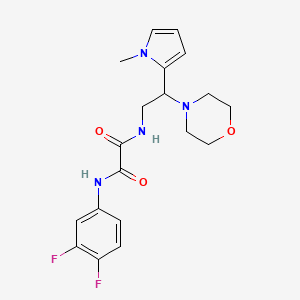
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)
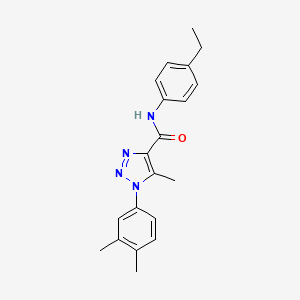
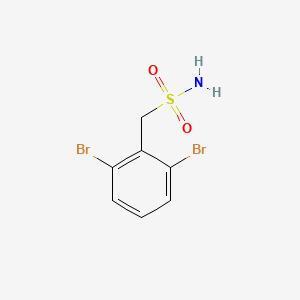
![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)
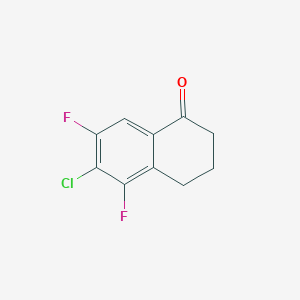
![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)


![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
